(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
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Overview
Description
“®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one” is a compound that is part of a composition of enantiomers of 2-(substituted-sulfonyl)-hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one derivatives and pharmaceutically acceptable solvates or co-crystals thereof . This composition is used as a medicament for the treatment and/or prevention of diseases or disorders such as peripheral sensory neuropathy, peripheral neuropathic pain, seizure, depression, or cognitive impairment .
Scientific Research Applications
Synthesis of Lactam and Ketone Precursors : Research by Branden, Compernolle, and Hoornaert (1992) focused on synthesizing hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones as precursors for octahydropyrrolo- and octahydro-2H-pyrido[1,2-a]pyrazines. The synthesis involved constructing a piperazine ring, followed by alkylation, Dieckmann cyclization, and acidic demethoxycarbonylation, highlighting its role in constructing complex heterocyclic systems (Branden, Compernolle, & Hoornaert, 1992).
Catalytic Synthesis of Pyrroles and Pyrazines : Rostovskii et al. (2017) described the synthesis of pyrazine-2-carboxylates from isoxazoles and triazoles using Rh(II) catalysis. This research demonstrated the versatility of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives in synthesizing bioactive compounds through catalytic reactions (Rostovskii et al., 2017).
Synthesis of Novel Heterocyclic Systems : Mokrov et al. (2011) investigated the synthesis of N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones. Their research contributed to the development of new heterocyclic systems with potential pharmaceutical applications (Mokrov et al., 2011).
Antihypertensive and Vascular Smooth Muscle Relaxant Agents : A study by Abou-Gharbia et al. (1984) explored the synthesis of tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines, evaluating their potential as vascular smooth muscle relaxants and antihypertensive agents. This highlights the pharmaceutical potential of these compounds (Abou-Gharbia et al., 1984).
Safety and Hazards
The safety data sheet for “®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary target of ®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is the P53 protein . P53, also known as TP53, is a crucial protein in human cells that plays a pivotal role in preventing cancer formation. It functions as a tumor suppressor by inducing cell-cycle arrest, apoptosis, or senescence .
Mode of Action
®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one interacts with its target, the P53 protein, in a way that suggests a promising reactivation of P53 mutants . This compound seems to induce an overexpression of the TP53 gene, leading to a selective dose-dependent response in certain cell lines .
Biochemical Pathways
Given its interaction with p53, it likely impacts pathways related to cell cycle regulation, apoptosis, and senescence .
Result of Action
The molecular and cellular effects of ®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one’s action seem to be primarily cytostatic . The compound has been shown to display cytostatic activity against a non-small cell lung cancer cell line .
Properties
IUPAC Name |
(8aR)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h6,8H,1-5H2/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFXPKPIPBNKFI-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@H]1CNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463988 |
Source
|
Record name | (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151763-89-2 |
Source
|
Record name | (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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